molecular formula C22H24OSi B11944252 alpha(4-(Trimethylsilyl)phenyl)benzhydrol CAS No. 50653-05-9

alpha(4-(Trimethylsilyl)phenyl)benzhydrol

Cat. No.: B11944252
CAS No.: 50653-05-9
M. Wt: 332.5 g/mol
InChI Key: FEXWTTZDNFOYOF-UHFFFAOYSA-N
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Description

Alpha(4-(Trimethylsilyl)phenyl)benzhydrol: is an organic compound with the molecular formula C22H24OSi and a molecular weight of 332.522 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a benzhydrol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha(4-(Trimethylsilyl)phenyl)benzhydrol typically involves the reaction of 4-(Trimethylsilyl)benzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually at room temperature, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha(4-(Trimethylsilyl)phenyl)benzhydrol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylbenzhydrol derivatives.

Scientific Research Applications

Alpha(4-(Trimethylsilyl)phenyl)benzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha(4-(Trimethylsilyl)phenyl)benzhydrol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in studying intracellular processes and drug delivery systems.

Comparison with Similar Compounds

  • Alpha-(Triphenylgermyl)benzhydrol
  • Alpha-(2,6-Dichloro-3-methylphenyl)benzhydrol
  • 4-(Trimethylsilyl)benzhydrol
  • Alpha-(Chlorodifluoromethyl)benzhydrol
  • 4-(Trifluoromethyl)benzhydrol

Comparison: Alpha(4-(Trimethylsilyl)phenyl)benzhydrol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and biochemical research .

Properties

CAS No.

50653-05-9

Molecular Formula

C22H24OSi

Molecular Weight

332.5 g/mol

IUPAC Name

diphenyl-(4-trimethylsilylphenyl)methanol

InChI

InChI=1S/C22H24OSi/c1-24(2,3)21-16-14-20(15-17-21)22(23,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,23H,1-3H3

InChI Key

FEXWTTZDNFOYOF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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